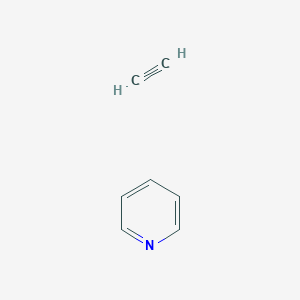

Acetylene--pyridine (1/1)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

790665-58-6 |

|---|---|

Molecular Formula |

C7H7N |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

acetylene;pyridine |

InChI |

InChI=1S/C5H5N.C2H2/c1-2-4-6-5-3-1;1-2/h1-5H;1-2H |

InChI Key |

HFJASQBEIMATBQ-UHFFFAOYSA-N |

Canonical SMILES |

C#C.C1=CC=NC=C1 |

Origin of Product |

United States |

Formation and Structural Characterization of Acetylene Pyridine 1/1 Adducts and Cocrystals

Experimental Synthesis and Isolation Methodologies for Acetylene-Pyridine (1/1) Molecular Complexes

The creation of acetylene-pyridine (1/1) cocrystals requires specific laboratory conditions that facilitate the interaction between these two volatile components. Researchers have successfully employed several techniques, including cryogenic crystallization, high-pressure methods, and liquid-solid interactions, to form and study these adducts.

Cryogenic Crystallization Techniques for Volatile Components

Cryogenic crystallization is a primary method for forming cocrystals from volatile substances like acetylene (B1199291) and pyridine (B92270). nih.gov This technique involves cooling the components to very low temperatures, often near the freezing point of nitrogen (77 K), to induce crystallization.

One established method involves introducing acetylene gas into a capillary already containing liquid pyridine. The entire apparatus is then cooled, often rapidly with liquid nitrogen, to a temperature where the components solidify and form a cocrystal. For instance, a 1:1 cocrystal of acetylene and pyridine with a melting point of 195 K was obtained by the fast cooling of a solution of both components with liquid nitrogen. rsc.org

In studies relevant to planetary science, particularly the environment of Saturn's moon Titan, researchers have simulated Titan-relevant temperatures (90 to 180 K) to study the formation of the pyridine:acetylene cocrystal. nih.gov In these experiments, acetylene gas is condensed into a cryostage containing pyridine at temperatures starting around 250 K. acs.org The mixture is then controllably cooled in increments, allowing for optimal co-crystal formation. acs.org These experiments have demonstrated that the pyridine:acetylene (1:1) system forms a stable co-crystal under these cryogenic conditions. nih.gov

High-Pressure Co-crystallization Strategies

High-pressure techniques offer another avenue for the synthesis of acetylene-pyridine cocrystals. By applying increased pressure, the intermolecular distances are reduced, favoring the formation of new crystalline phases and molecular complexes. rsc.orgrsc.org

A notable example involves condensing acetylene at 77 K into a quartz capillary filled with pyridine and then pressurizing the system up to approximately 100 bar. acs.orgresearchgate.net An optical heating and crystallization device is used in tandem to carefully grow the crystal. acs.orgresearchgate.net This method leverages the C–H···N hydrogen bond interaction, which is strengthened under pressure, to drive the formation of the molecular complex. rsc.orgrsc.org The resulting 1:1 complex forms a distinctive zigzag chain structure. rsc.orgrsc.org

Liquid-Solid Interaction-Driven Formation

The formation of the acetylene-pyridine (1/1) cocrystal can also be readily achieved through the direct interaction of liquid pyridine with solid (or gaseous) acetylene. nih.govnasa.gov This method is particularly effective and can occur within minutes.

Experiments have shown that when acetylene gas is introduced to liquid pyridine at temperatures around 150 K, co-crystal formation is evidenced by the appearance of new, distinct bands in Raman spectra. nih.govarxiv.org This process is facilitated by the supercooling of pyridine, which can persist in a liquid-like state below its normal freezing point. nih.gov The formation is visually confirmed by microscopic imaging, which shows acetylene crystallizing within the pyridine matrix. researchgate.net This liquid-solid interaction is considered a key mechanism for the formation of such cocrystals in environments like Titan's surface, where warmer, liquid-rich areas might exist. nih.govnasa.govarxiv.org

Spectroscopic Elucidation of Adduct Formation

Spectroscopy is a critical tool for confirming the formation of the acetylene-pyridine adduct and for determining its precise structural characteristics. Both gas-phase and condensed-phase techniques provide complementary information about the nature of the intermolecular interactions.

Fourier Transform Microwave Spectroscopy of Gas-Phase Complexes

In the gas phase, where molecules are isolated, Fourier Transform Microwave (FTMW) spectroscopy provides high-resolution data on the rotational constants and geometry of the complex. aip.org

Studies using pulsed-nozzle FTMW spectrometers have successfully characterized the rotational spectra of the pyridine-acetylene complex. aip.org These experiments typically involve introducing a dilute mixture of acetylene in an inert gas (like argon) and expanding it along with pyridine vapor into a microwave cavity. aip.org

The analysis of the rotational spectra and the nitrogen (¹⁴N) hyperfine constants confirms a planar structure for the complex. aip.org A key finding is that the acetylenic hydrogen is directed toward the nitrogen atom of pyridine, forming a hydrogen bond. aip.org However, unlike stronger hydrogen-bonded complexes (e.g., with HCl), the acetylene molecule does not lie along the C₂ symmetry axis of the pyridine ring. Instead, it forms an average angle of 46° with this axis, indicating a bent hydrogen bond. aip.org This bent geometry is thought to arise from a competition between the primary C–H···N hydrogen bond and a secondary interaction between the ortho-hydrogens of pyridine and the π-electron density of the acetylene molecule. aip.org

Rotational and Hyperfine Constants for Pyridine-Acetylene Complex

| Parameter | Value | Description |

|---|---|---|

| Geometry | Planar, bent hydrogen bond | The complex lies in a single plane, with the C-H···N bond not being linear with the pyridine C₂ axis. |

| Average C-H···N Angle | 46° | The angle between the acetylene molecule and the C₂ axis of pyridine. aip.org |

| Binding Energy (ab initio) | 1.2 kcal/mol | Calculated strength of the interaction holding the complex together. aip.org |

| Potential Energy Barrier (C₂ᵥ) | 44 cm⁻¹ | The energy barrier for the acetylene moiety to rock into a linear C₂ᵥ configuration. aip.org |

Vibrational Spectroscopy for Condensed-Phase Systems

In the condensed phase (solid cocrystal), vibrational spectroscopy techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for characterizing the complex. nih.govuow.edu.au The formation of the cocrystal leads to noticeable shifts in the vibrational frequencies of the constituent molecules.

Upon co-crystal formation, both redshifts (to lower frequency) and blueshifts (to higher frequency) of up to ~15 cm⁻¹ are observed in the prominent vibrational modes of pure acetylene and pyridine. acs.org These shifts are direct evidence of the intermolecular C–H···N hydrogen bonding that defines the adduct.

Key spectral changes observed in the Raman spectra of the pyridine:acetylene (1:1) cocrystal include:

Acetylene C≡C Stretch: The C≡C stretching mode in solid acetylene shows distinct peaks. In the cocrystal, these are replaced by new bands, for example, at 1948.3 cm⁻¹ and 1953.1 cm⁻¹. nih.gov

Acetylene C-H Stretch: Solid acetylene exhibits sharp peaks in this region (e.g., at 3317 and 3325.1 cm⁻¹). In the cocrystal, these are replaced by a single, broader peak at a lower frequency (e.g., 3307.1 cm⁻¹), which is a clear indicator of co-crystal formation. nih.govnasa.gov

Pyridine Ring Modes: Vibrational modes associated with the pyridine ring also show shifts and changes in broadening and intensity, particularly in the C-H stretching region around 3063.4 cm⁻¹, signifying changes to the crystal structure. nih.govnasa.gov

These spectral changes confirm the formation of a new crystalline entity with a distinct structure, different from a simple mixture of the pure components. The pyridine:acetylene cocrystal is stable across a temperature range from 90 K up to 180 K, dissociating around 190 K, which is near the sublimation point of acetylene. nih.gov

Vibrational Frequency Shifts in Pyridine-Acetylene (1/1) Cocrystal (at 90 K)

| Vibrational Mode | Pure Compound Frequency (cm⁻¹) | Cocrystal Frequency (cm⁻¹) | Shift (cm⁻¹) |

|---|---|---|---|

| Acetylene C-H Stretch | 3317 / 3325.1 nih.gov | 3307.1 nih.govnasa.gov | ~ -10 to -18 |

| Acetylene C≡C Stretch | ~1958 (Calculated) | 1948.3 / 1953.1 nih.gov | Shifted and split |

| Pyridine C-H Stretch | ~3060 | ~3063.4 (Broadened) nih.govnasa.gov | Broadening and intensity changes |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for characterizing the formation of the acetylene-pyridine co-crystal. While detailed IR spectral data for the 1:1 adduct is not extensively available in the provided search results, the technique is mentioned as a key method for identifying co-crystals by observing spectral shifts and the appearance of new absorption bands upon formation. nih.gov For instance, in studies of related systems, IR spectroscopy has been used to identify the vibrational modes of the constituent molecules and how they are perturbed by the formation of intermolecular bonds. researchgate.netnycu.edu.tw The formation of hydrogen bonds, such as the C-H···N interaction expected in the acetylene-pyridine complex, would lead to characteristic shifts in the stretching and bending frequencies of the involved C-H and C-N bonds.

Raman Spectroscopy: Band Shifts and New Feature Identification

Raman spectroscopy provides significant evidence for the formation of the acetylene-pyridine (1/1) co-crystal through observable band shifts and the emergence of new spectral features. nih.govacs.org Upon co-crystal formation at approximately 150 K, both redshifts (bathochromic shifts) and blueshifts (hypscochromic shifts) of up to ~15 cm⁻¹ are seen in the prominent vibrational modes of pure acetylene and pyridine. nih.govresearchgate.net

Key observations from Raman spectra include:

New Bands: The appearance of new bands in the co-crystal spectrum is a primary indicator of its formation, reflecting the altered molecular environment compared to the pure components. nih.gov

Pyridine Ring Modes: The ν₁ (C-C ring stretch) and ν₁₂ (in-plane ring bend) modes of pyridine exhibit blueshifts that are unique to the co-crystal. nih.gov

Acetylene C≡C Stretching Region: The co-crystal displays bands at 1948.3 and 1953.1 cm⁻¹ in the acetylene C≡C stretching region, which are stable up to 180 K. nih.gov

Table 1: Selected Raman Band Shifts in Acetylene-Pyridine (1/1) Co-crystal at 90 K

| Vibrational Mode | Pure Component (cm⁻¹) | Co-crystal (cm⁻¹) | Shift (cm⁻¹) |

|---|---|---|---|

| Acetylene C-H Stretch | 3317, 3325.1 | 3307.1 | Redshift |

| Pyridine ν₁ (C-C ring stretch) | 991.2 | >991.2 | Blueshift |

| Pyridine ν₁₂ (in-plane ring bend) | 1032, 1034.8 | Shifted | Blueshift |

| Acetylene C≡C Stretch | --- | 1948.3, 1953.1 | New Bands |

X-ray Diffraction Analysis of Solid-State Structures

Powder X-ray Diffraction (XRD) for Co-crystal Structure Confirmation

Powder X-ray Diffraction (XRD) is a crucial technique for confirming the formation of the acetylene-pyridine (1/1) co-crystal and determining its solid-state structure. nih.gov The appearance of distinctive diffraction peaks that are not present in the diffraction patterns of the pure components confirms the formation of a new crystalline phase. nasa.gov For the acetylene-pyridine co-crystal, new diffraction peaks are readily apparent at angles such as 11°, 19.4°, 20.1°, and 20.25° when the mixture is cooled. nasa.gov XRD studies have been conducted as a function of temperature, for instance between 90 K and 150 K, to analyze the co-crystal's structure under various conditions. nih.gov

Determination of Crystal Lattice Parameters and Unit Cell Geometries

XRD analysis has revealed that the pyridine:acetylene co-crystal adopts a monoclinic structure. nih.gov In this structure, one pyridine molecule is associated with two half-molecules of acetylene, resulting in a 1:1 stoichiometric composition. nih.govrsc.org The molecules are linked by a chain of C–H···N hydrogen bridges. nih.gov Some studies have also pointed towards an orthorhombic unit cell representation of the intermolecular interactions. nasa.gov

Analysis of Intermolecular Distances and Angles within the Cocrystal

The primary intermolecular interaction responsible for the formation of the acetylene-pyridine co-crystal is a C–H···N hydrogen bond. nih.govnih.gov X-ray diffraction data reveals that each pyridine molecule is stabilized by two acetylene molecules through these hydrogen bridges. nih.gov The distances of these N···H–C interactions have been determined to be 2.464 Å and 2.528 Å. nih.gov Another study reported similar distances of approximately 2.485 Å and 2.467 Å. rsc.org

Microwave spectroscopy studies have indicated that the complex is planar, with the acetylenic hydrogen directed towards the nitrogen atom of pyridine. aip.orgnih.gov However, unlike complexes with stronger acids like HCl, the acetylene molecule does not lie along the C₂ symmetry axis of the pyridine ring but forms an average angle of 46° with it. aip.orgnih.gov This bent hydrogen bond geometry is thought to arise from a competition between the primary C–H···N hydrogen bond and a secondary interaction between the ortho-hydrogens of the pyridine ring and the π-electron density of the acetylene molecule. aip.orgnih.govcsic.es

Stability and Phase Behavior of Acetylene-Pyridine (1/1) Cocrystals

The acetylene-pyridine (1/1) co-crystal exhibits stability over a specific temperature range. Raman spectroscopy indicates that the co-crystal is stable from as low as 90 K up to 180 K. nih.gov It dissociates at 190 K, which is close to the sublimation point of acetylene. nih.gov Above this temperature, the pyridine component reverts to its pure crystalline form. nih.gov The formation of the co-crystal has been observed to occur within minutes at around 150 K. nih.gov

XRD studies have also investigated the thermal expansion of the co-crystal, revealing a moderate anisotropic thermal expansion of about 0.5–1.1% along its three principal axes between 90 K and 150 K. nih.govarxiv.orgacs.org This behavior is attributed to the relatively strong N···H–C interactions within the monoclinic structure. nih.gov The co-crystal has also been found to be detectable after exposure to liquid ethane (B1197151), suggesting its stability in certain non-aqueous environments. nih.govacs.org

Thermal Stability Studies

The thermal stability of the acetylene-pyridine (1/1) cocrystal has been characterized under conditions relevant to planetary science, specifically the environment of Saturn's moon, Titan. Research demonstrates that the cocrystal is stable over a significant temperature range, from as low as 90 K up to 180 K. nih.govacs.orgarxiv.orgresearchgate.netacs.org The formation of the cocrystal, identified by distinct new bands and shifts in Raman spectra, occurs via liquid-solid interactions within minutes when the components are mixed at approximately 150 K. nih.govacs.orgarxiv.orgresearchgate.netacs.org

At temperatures above its stability range, the cocrystal undergoes dissociation. This breakdown occurs at 190 K, a temperature that aligns with the sublimation point of pure acetylene. nih.gov Following the dissociation of the cocrystal, pyridine reverts to its pure crystalline form. nih.gov An older study reported a melting point of 195 K for the cocrystal when formed by the rapid cooling of a solution of both components with liquid nitrogen. rsc.org

X-ray diffraction (XRD) studies conducted between 90 K and 150 K reveal that the cocrystal exhibits moderate anisotropic thermal expansion. nih.govacs.orgarxiv.orgresearchgate.net The expansion is not uniform in all directions, with a variation of approximately 0.5% to 1.1% along its three principal axes. nih.govarxiv.orgresearchgate.net This behavior is attributed to the relatively strong N···H–C hydrogen bonds that define the monoclinic structure of the cocrystal. nih.gov

| Property | Temperature (K) | Reference |

|---|---|---|

| Formation Temperature | ~150 K | nih.govacs.orgarxiv.orgresearchgate.net |

| Stability Range | 90 K - 180 K | nih.govacs.orgarxiv.orgacs.org |

| Dissociation Temperature | 190 K | nih.gov |

| Melting Point | 195 K | rsc.org |

| Axis | Percent Change in Length | Reference |

|---|---|---|

| X1 Direction | ~0.6% | nih.gov |

| X2 Direction | 0.8% | nih.gov |

| X3 Direction | up to 1.1% | nih.gov |

Stability in Diverse Environments (e.g., liquid ethane)

A key aspect of the research into the acetylene-pyridine (1/1) cocrystal is its stability in environments containing other chemical species, such as those found on Titan's surface. Studies have shown that the cocrystal remains detectable even after being exposed to liquid ethane. nih.govacs.orgarxiv.orgresearchgate.netacs.orgnasa.gov This persistence implies that the cocrystal is stable in what is described as a residual ethane "wetting" scenario. nih.govacs.orgarxiv.orgresearchgate.netacs.org

The ability of the cocrystal to remain intact in the presence of liquid ethane is significant. It suggests that cocrystals could act as a mechanism for concentrating and stabilizing acetylene on planetary surfaces where liquid hydrocarbons are present. nasa.gov This stability enhances the possibility that such cryominerals could form and persist in specific geological contexts on Titan, such as in warmer environments where liquid pyridine might exist, potentially preserving evidence of impacts or cryovolcanism. nih.govacs.orgarxiv.org

Intermolecular Interactions in Acetylene Pyridine 1/1 Systems

Characterization of Carbon-Hydrogen...Nitrogen (C-H...N) Hydrogen Bonding

The primary interaction responsible for the formation of the acetylene-pyridine complex is a hydrogen bond between the acetylenic hydrogen and the nitrogen atom of the pyridine (B92270) ring. nih.govnih.gov This interaction is a classic example of a C-H group acting as a hydrogen bond donor.

Nature of the Acetylenic C-H as a Hydrogen Bond Donor

The ability of the C-H group in acetylene (B1199291) to function as a proton donor in hydrogen bonding is well-established. researchgate.netrsc.org This capability stems from the sp hybridization of the carbon atoms in acetylene. lumenlearning.comlibretexts.org The sp hybrid orbitals have 50% s-character, which imparts significant electronegativity to the carbon atoms. This increased electronegativity polarizes the C-H bond, making the hydrogen atom more acidic and capable of forming a hydrogen bond. researchgate.netrsc.org Among simple hydrocarbons, the acidity of the C-H donor group follows the order acetylene > ethylene (B1197577) > ethane (B1197151), making acetylene a comparatively strong C-H hydrogen bond donor. researchgate.netacs.org Studies have shown that acetylene can form strong hydrogen bonds with effective acceptors like ammonia, with binding energies around 9.2 kJ mol⁻¹. researchgate.netacs.org

Role of Pyridine Nitrogen as a Hydrogen Bond Acceptor

Pyridine serves as an efficient hydrogen bond acceptor due to the lone pair of electrons on its nitrogen atom. researchgate.netnsf.gov The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair resides in one of these orbitals, directed away from the ring in the molecular plane. This accessible, electron-rich site readily interacts with proton donors. quora.com The ability of the pyridine nitrogen to accept hydrogen bonds is a critical factor in its molecular recognition properties and its use in forming molecular complexes and co-crystals. researchgate.netrsc.org

Bent Hydrogen Bond Geometries in Acetylene-Pyridine Complexes

In the 1:1 acetylene-pyridine complex, the hydrogen bond does not adopt a simple linear geometry. Instead, experimental and computational studies reveal a planar complex with a significantly bent C-H...N hydrogen bond. nih.govaip.org Unlike the linear arrangement seen in stronger hydrogen-bonded complexes like pyridine-HCl, the acetylene molecule in the pyridine-acetylene complex is tilted away from pyridine's C₂ symmetry axis. nih.govaip.org This results in an average angle of approximately 46° between the acetylene moiety and the C₂ axis of the pyridine molecule. nih.govaip.org This bent geometry is a crucial structural feature, indicating that the C-H...N interaction is not the sole force determining the complex's structure. nih.gov In the solid state, this interaction leads to the formation of a 1:1 zigzag chain where each nitrogen atom accepts hydrogen atoms from two different acetylene molecules. nih.govrsc.org

| Parameter | Value | Description |

|---|---|---|

| Complex Structure | Planar, Bent H-bond | The complex is planar with a non-linear hydrogen bond. nih.govaip.org |

| HCCH Angle with Pyridine C₂ Axis | ~46° | The average angle formed by the acetylene molecule relative to the symmetry axis of pyridine. nih.govaip.org |

| N···H-C Distances (in co-crystal) | 2.464 Å and 2.528 Å | Distances stabilizing each pyridine molecule by two acetylene molecules in the crystal structure. nih.gov |

Exploration of Carbon-Hydrogen...π (C-H...π) Interactions

Beyond the dominant C-H...N hydrogen bond, weaker C-H...π interactions play a significant role in defining the final geometry of the acetylene-pyridine complex.

| Property | Value | Description |

|---|---|---|

| Binding Energy | 1.2 kcal/mol | The calculated overall stability of the hydrogen-bonded complex. nih.gov |

| Potential Energy Barrier | 44 cm⁻¹ | The low barrier for the large-amplitude rocking motion of the acetylene moiety, indicating a shallow potential energy surface. nih.gov |

Other Contributing Non-Covalent Forces

Van der Waals (vdW) Interactions

Van der Waals (vdW) forces are a set of attractive or repulsive forces between molecules that are not due to covalent bonds or electrostatic interactions of ions. wikipedia.orglibretexts.org They are a subset of electrostatic interactions involving permanent or induced dipoles. wikipedia.org These forces are critical in determining the three-dimensional structures of molecular assemblies and influence the packing of molecules in the solid state. wikipedia.orgmdpi.com

In systems containing pyridine and related ligands, vdW interactions are observed to play a significant role. For instance, in the crystal structures of adducts of pyridine derivatives with copper(II) acetylacetonate, intermolecular interactions are dominated by H···H contacts, which are attributed to van der Waals forces. mdpi.com These interactions are not confined within molecular strands but also contribute to interstrand forces. mdpi.com The layers in these crystal structures are predominantly connected and stabilized by vdW interactions of methyl groups. mdpi.com

Table 1: Examples of Intermolecular Contacts Attributed to vdW and Other Weak Forces in Pyridine-Containing Crystal Structures mdpi.com

| Interacting Groups | Contact Type | Distance (Å) |

|---|---|---|

| ortho- and meta-C–H of pyridine rings and oxygen atoms | C–H···O | 2.78–3.06 |

| C–H of ethylene linkers and oxygen atoms | C–H···O | 2.62–2.63 |

| meta-C–H of pyridine and oxygen atoms | C–H···O | 2.59 |

| meta-C–H of picoline and oxygen atoms | C–H···O | 2.71 |

Ion-Induced Dipole Interactions in Related Systems

Ion-induced dipole interactions occur when an ion approaches a neutral, nonpolar molecule, inducing a temporary dipole moment in the neutral molecule, which leads to a weak electrostatic attraction. While the acetylene-pyridine (1/1) complex is a neutral system, studies on the dissociation dynamics of multiply charged acetylene molecules provide insight into the powerful effects of ion-induced phenomena.

Research involving the collision of highly charged ions (like Ar⁸⁺) with acetylene molecules demonstrates significant molecular deformation and unique fragmentation patterns. researchgate.netksu.edu In these experiments, the approaching ion induces large, transient dipoles in the acetylene molecule, leading to its ionization and subsequent dissociation. The dynamics of this breakup reveal that the process is not always a simple, instantaneous explosion.

Key observations from these ion-induced dissociation studies include:

Molecular Deformation: Evidence suggests the formation of a vibrationally active transition state in multiply charged acetylene, indicating molecular deformation before fragmentation. researchgate.netksu.edu

Sequential Breakup: The dissociation often occurs sequentially, where the C-C bond breaks first, followed by the dissociation of other fragments. This suggests a diatom-like behavior of the charged C-C complex during the initial stages of dissociation. researchgate.net

Bending Motion: "Butterfly-like" structures observed in coincidence spectra of the fragments are attributed to the significant bending motion of the dissociating molecule, a direct consequence of the ion-induced forces. researchgate.netksu.edu

These studies on the acetylene ion highlight how the presence of a strong charge can induce significant electronic and geometric changes in the acetylene molecule, a process fundamentally driven by ion-induced dipole and higher-order electrostatic interactions.

Table 2: Phenomena Observed in Ion-Induced Dissociation of Acetylene researchgate.netksu.edu

| Observed Phenomenon | Description | Implication |

|---|---|---|

| "Butterfly-like" Coincidence Spectra | Specific patterns in the distribution of fragment momenta. | Originates from significant bending motion of the dissociating molecule. |

| Diatom-like C-C Behavior | The charged carbon-carbon core acts as a single unit during initial fragmentation. | Suggests a sequential breakup mechanism rather than a concerted explosion. |

Charge-Transfer Interactions

Charge-transfer (CT) is a type of electronic interaction where a fraction of an electron's charge is transferred between molecular entities. rsc.org In a donor-acceptor complex, this involves the transfer of charge from a higher-energy occupied orbital of the donor to a lower-energy unoccupied orbital of the acceptor. While the acetylene-pyridine system is primarily stabilized by hydrogen bonding, the potential for weak charge-transfer interactions to contribute to its electronic stability exists.

Pyridine and its derivatives are well-known to participate in charge-transfer processes in various contexts:

Ligand-to-Metal Charge Transfer (LMCT): In complexes with metals, pyridine can act as an electron donor. For instance, visible light can induce LMCT between pyridine and a TiO₂ surface, forming a pyridine radical cation. rsc.org

Intramolecular Charge Transfer (ICT): In donor-acceptor-donor (D-A-D) molecules incorporating pyridine as the acceptor unit, a photoexcited locally excited (LE) state can relax into an ICT state, which is highly dependent on solvent polarity and temperature. nih.gov

Donor-Acceptor Complexes: Quantum chemical studies on various donor-acceptor complexes, including those with pyridine-like structures, show that the lowest electronic excitation often has a pronounced charge-transfer character. rsc.org

In the context of the acetylene-pyridine (1/1) complex, a weak charge transfer could occur from the nitrogen lone pair (n) of pyridine (donor) to the antibonding π* orbital of acetylene (acceptor), or from the π system of acetylene to the π* system of pyridine. While this contribution is expected to be minor compared to the primary hydrogen bond, it is a recognized component of intermolecular interactions that can enhance the stability of such complexes. nih.gov The self-assembly of certain pyridine-acetylene macrocycles is enhanced by intermolecular dipole-dipole interactions, which are intrinsically related to the charge distribution within the molecules. nih.gov

Computational and Theoretical Investigations of Acetylene Pyridine 1/1 Interactions

Quantum Chemical Approaches to Complex Formation

The formation of the acetylene-pyridine complex is governed by a subtle interplay of intermolecular forces. Quantum chemical calculations have been instrumental in characterizing the geometry and energetics of this association. These theoretical approaches allow for a systematic investigation of the potential energy surface of the complex, identifying stable structures and the energetic barriers between them.

Density Functional Theory (DFT) has been widely employed to study the equilibrium geometry and binding energy of the acetylene-pyridine complex. These studies consistently predict a planar, bent structure for the complex. wiley-vch.de Unlike linear hydrogen bonds observed in stronger acid-base complexes with pyridine (B92270), the acetylene (B1199291) moiety in the pyridine-acetylene complex does not lie along the C2 symmetry axis of the pyridine ring. wiley-vch.de Instead, it forms an average angle of approximately 46° with this axis. wiley-vch.de This bent geometry is thought to arise from a competition between the primary hydrogen bond to the nitrogen atom and a secondary, weaker interaction between the ortho-hydrogens of the pyridine ring and the π-electron density of the acetylene molecule. wiley-vch.de

DFT calculations, often using functionals like B3LYP, have been utilized to explore the geometries of related systems, providing confidence in their ability to predict molecular structures. uni-tuebingen.de For instance, DFT has been successfully applied to determine the geometries of various organic molecules and complexes, with results showing good agreement with experimental data where available.

Table 1: Selected DFT Optimized Geometrical Parameters for Acetylene-Pyridine (1/1) Complex (Note: Specific DFT optimized bond lengths and angles for the entire complex are not readily available in a single tabular format in the surveyed literature. The following data is a composite representation based on textual descriptions.)

| Parameter | Value | Source |

| N···H Hydrogen Bond Length | ~2.32 Å | pitt.edu |

| Angle of Acetylene with Pyridine C2 Axis | ~46° | wiley-vch.de |

| Overall Geometry | Planar, Bent | wiley-vch.de |

For a more accurate determination of the interaction energies, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are the gold standard. These methods provide a more rigorous treatment of electron correlation, which is crucial for describing weak intermolecular interactions.

Calculations at the CCSD(T) level, extrapolated to the complete basis set (CBS) limit, have been performed to determine the binding energy of the acetylene-pyridine complex. These high-level computations indicate a binding energy of approximately 1.2 kcal/mol (which corresponds to about 419 cm⁻¹). pitt.eduwikipedia.org This value underscores the relatively weak, yet significant, nature of the interaction. Furthermore, these calculations have revealed a small potential energy barrier of about 44 cm⁻¹ at the C2v configuration, suggesting that the acetylene moiety can undergo a large-amplitude rocking motion. wiley-vch.depitt.edu

Table 2: High-Level Ab Initio Interaction Energies for the Acetylene-Pyridine (1/1) Complex

| Method | Basis Set | Interaction Energy (kcal/mol) | Source |

| CCSD(T) | CBS Limit | 1.2 | pitt.eduwikipedia.org |

| MP2 | (not specified) | Stable complex predicted | fu-berlin.de |

It is important to note that while Hartree-Fock (HF) and some DFT calculations might incorrectly predict the dimer to be unstable, the inclusion of electron correlation through methods like MP2 is essential to correctly describe the stability of such π-stacked systems. fu-berlin.de

The choice of basis set is a critical aspect of any quantum chemical calculation, significantly influencing the accuracy of the results. For studying non-covalent interactions, it is crucial to use basis sets that include diffuse functions (to accurately describe the electron density far from the nuclei) and polarization functions (to allow for the distortion of atomic orbitals upon complex formation).

Commonly used basis sets in the study of such complexes include Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ). fu-berlin.detib.eu The "aug-" prefix indicates the addition of diffuse functions, which are particularly important for hydrogen-bonded and van der Waals complexes.

A significant consideration in these calculations is the basis set superposition error (BSSE), which can artificially increase the calculated interaction energy. The counterpoise correction method is a common approach to mitigate this error. dokumen.pub The accuracy of high-level calculations is often improved by extrapolating the results to the complete basis set (CBS) limit, which aims to eliminate the error associated with using a finite basis set. tum.de

Analysis of Bonding and Electron Density

To gain a deeper understanding of the nature of the chemical bonds within the acetylene-pyridine complex, advanced theoretical tools are employed to analyze the calculated electron density. These methods provide a quantitative description of bonding, going beyond simple geometric parameters.

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. amercrystalassn.org It provides a measure of the probability of finding an electron pair in a given region of space. The topological analysis of the ELF partitions the molecular space into basins of attractors, which can be associated with atomic cores, covalent bonds, and lone pairs.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net A key feature of this theory is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the chemical bond.

For hydrogen bonds, the existence of a BCP between the hydrogen donor and acceptor is a key indicator of the interaction. The values of ρ and ∇²ρ at the BCP can be used to classify the interaction. Generally, for hydrogen bonds, the electron density at the BCP is in the range of 0.002–0.035 atomic units, and the Laplacian is positive. uni-saarland.de While a detailed QTAIM analysis with tabulated BCP data for the acetylene-pyridine complex is not explicitly found in the searched literature, this method is routinely used to characterize similar non-covalent interactions, providing a quantitative measure of bond strength and character. uni-oldenburg.denih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structures of bonds and lone pairs. mdpi.com This technique provides valuable insights into intermolecular interactions by quantifying effects such as charge transfer and hyperconjugation, which are fundamental to the stability of hydrogen-bonded complexes. researchgate.netresearchgate.net

For the acetylene-pyridine (1/1) complex, the primary interaction is a C–H···N hydrogen bond, where the acetylenic hydrogen acts as the proton donor and the nitrogen lone pair of pyridine acts as the acceptor. csic.esaip.orgresearchgate.net NBO analysis allows for the quantification of the charge transfer that stabilizes this bond. This is typically evaluated using second-order perturbation theory, which estimates the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. researchgate.netresearchgate.netstackexchange.com

In a typical C–H···N hydrogen bond, the most significant interaction revealed by NBO analysis would be the charge transfer from the nitrogen lone pair orbital, denoted as LP(N), to the antibonding sigma orbital of the acetylenic C-H bond, denoted as σ*(C-H). researchgate.netdntb.gov.ua The magnitude of this E(2) energy is a direct measure of the strength of the hydrogen-bonding interaction. researchgate.netresearchgate.net While specific E(2) values for the acetylene-pyridine complex are not detailed in the surveyed literature, studies on analogous systems, such as pyridine complexes with other molecules or acetylene with different acceptors, consistently use NBO analysis to confirm and quantify the nature of such donor-acceptor interactions. researchgate.netresearchgate.netrsc.orgmdpi.com

Simulation of Dynamic Behavior and Potential Energy Surfaces

Theoretical simulations of the acetylene-pyridine complex reveal a system that is far from static. The potential energy surface (PES), which maps the energy of the complex as a function of its geometry, is characterized by significant non-rigidity. q-chem.comuni-muenchen.deresearchgate.net Instead of a single, well-defined structure, the complex exhibits dynamic behavior governed by a shallow, double-minimum potential energy function. csic.es This indicates that the molecule does not exist in one fixed orientation but rather moves and tunnels between different, energetically similar conformations.

High-level ab initio calculations have been crucial in mapping this surface and understanding the complex's internal dynamics. aip.orgaip.org These computational studies show that the most stable geometry is not one where the acetylene molecule lies perfectly along the C₂ symmetry axis of pyridine, but rather a bent structure. csic.esaip.org This bent geometry and the associated dynamic motions are a direct consequence of the shape of the potential energy surface.

Exploration of Large Amplitude Motions (e.g., rocking of acetylene moiety)

A key finding from computational and spectroscopic studies is the presence of a large-amplitude rocking motion of the acetylene moiety within the complex. csic.esaip.orgdntb.gov.ua The acetylene molecule does not maintain a fixed linear hydrogen bond to the nitrogen atom. Instead, its C-H bond forms an average angle of approximately 46° with the C₂ axis of the pyridine ring. csic.esaip.org

The acetylene unit rocks back and forth in a motion that passes through the symmetric, but higher energy, C₂ᵥ configuration. aip.orgaip.org This movement can be visualized as the acetylene molecule tunneling between two equivalent, bent potential energy minima on either side of the pyridine C₂ axis. csic.esaip.org This dynamic behavior is confirmed by microwave spectroscopy experiments on different isotopologues of the complex, which show spectral doubling consistent with such a tunneling motion. aip.org The bent structure is thought to arise from a delicate balance between the primary hydrogen bond to the nitrogen atom and a secondary, weaker interaction between the ortho-hydrogens of the pyridine ring and the π-electron density of the acetylene molecule. csic.esaip.org

Determination of Potential Energy Barriers for Interconversion

The ability of the acetylene moiety to rock from one side of the pyridine C₂ axis to the other is possible due to a very low potential energy barrier for this interconversion. High-level ab initio calculations have been employed to precisely determine the height of this barrier.

These calculations, performed at the CCSD(T)(F12*)/cc-pVDZ-F12 level of theory, have quantified the energy barrier that separates the two equivalent bent structures. aip.orgaip.org The barrier corresponds to the C₂ᵥ configuration, which represents the transition state for the rocking motion. The low height of this barrier facilitates the tunneling motion observed experimentally.

| Parameter | Value | Level of Theory | Source |

|---|---|---|---|

| Potential Energy Barrier | 44 cm⁻¹ | CCSD(T)(F12*)/cc-pVDZ-F12 | aip.orgaip.org |

| Binding Energy (Dₑ) | 1.2 kcal/mol | CCSD(T) basis set limit | aip.orgaip.org |

Predictive Modeling of Complex Stability and Stoichiometry

Computational models have been highly effective in predicting the stability and preferred stoichiometry of the acetylene-pyridine complex. Theoretical calculations predict that the formation of the 1:1 complex is energetically favorable.

The stability of the dimer is quantified by its binding energy. High-level ab initio calculations predict a binding energy (dissociation energy, Dₑ) of 1.2 kcal/mol for the gas-phase complex. aip.orgaip.org This value indicates a relatively weak, but significant, non-covalent interaction holding the two molecules together. These theoretical predictions are complemented by experimental findings on the solid-state form of the complex. The pyridine:acetylene co-crystal, which also has a 1:1 stoichiometry, is observed to be stable across a wide range of cryogenic temperatures, from 90 K up to 180 K, further confirming the inherent stability of the 1:1 adduct. nih.govastrobiology.comacs.orgarxiv.org

Both theoretical modeling and experimental characterization consistently show that the most stable association between acetylene and pyridine occurs in a 1:1 ratio. aip.orgnih.govastrobiology.com X-ray diffraction studies of the co-crystal confirm a 1:1 composition, where one pyridine molecule is linked to two half-molecules of acetylene in a chain of C–H···N hydrogen bonds. nih.govpsu.edu This agreement between predictive modeling and experimental results underscores the power of computational chemistry to accurately describe the fundamental properties of intermolecular complexes.

| Property | Finding | Method | Source |

|---|---|---|---|

| Stoichiometry | 1:1 | Ab initio calculations, X-ray diffraction | aip.orgnih.govastrobiology.com |

| Theoretical Stability | Binding Energy (Dₑ) = 1.2 kcal/mol | Ab initio calculations | aip.orgaip.org |

| Experimental Stability | Stable from 90 K to 180 K | Raman spectroscopy | nih.govastrobiology.comacs.org |

Reactivity and Catalysis Involving Acetylene Pyridine 1/1 Motifs

Role of Acetylene-Pyridine Coordination in Metal-Catalyzed Reactions

The coordination of both pyridine (B92270) and acetylene (B1199291) to a single metal center is a recurring theme in transition metal catalysis. Pyridine, acting as a ligand, can modulate the electronic properties and steric environment of the metal, thereby influencing the course and selectivity of reactions involving acetylene.

The [2+2+2] cyclotrimerization of alkynes to form substituted benzenes is a powerful, atom-economical reaction catalyzed by various transition metals, including cobalt, rhodium, and iron. nih.govresearchgate.net In these reactions, pyridine can act as a crucial ancillary ligand, influencing both activity and selectivity. For instance, in cobalt-catalyzed systems, pyridine ligands can facilitate the reaction, whereas their absence may lead to minimal product formation. nih.gov

The generally accepted mechanism for metal-catalyzed cyclotrimerization starts with the coordination of two alkyne molecules to the metal center. nih.govresearchgate.net This is followed by oxidative coupling to form a five-membered metallacyclopentadiene intermediate. nih.govresearchgate.net Coordination of a third alkyne molecule to this intermediate then precedes a final insertion or cycloaddition step to form the aromatic ring and regenerate the active catalyst. researchgate.netresearchgate.net

In co-cyclotrimerization reactions, where a nitrile like acetonitrile (B52724) is introduced along with acetylene, pyridine derivatives can be synthesized. nih.govresearchgate.netrsc.org The mechanism is similar, but involves the coordination and insertion of the nitrile into the metallacyclopentadiene intermediate to form an azametallacycloheptatriene, which then reductively eliminates to yield the pyridine product. researchgate.netresearchgate.net The competition between continued alkyne insertion (leading to benzene (B151609) derivatives) and nitrile insertion (leading to pyridines) is a critical selectivity challenge. researchgate.net The electronic nature of the metal and ligands, including pyridine itself, can steer the reaction toward one pathway over the other. rsc.org For example, with some rhodium catalysts, the presence of pyridine can switch the chemoselectivity away from cyclotrimerization entirely, favoring alkyne dimerization instead by stabilizing key intermediates and blocking sites required for the third alkyne to coordinate. csic.es

| Catalyst System | Reactants | Primary Product | Role of Pyridine/Pyridine Moiety | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine)-CoCl₂ | Terminal Aryl Alkynes | 1,3,5-Triarylbenzene | Immobilizing ligand enhancing regioselectivity. | nih.gov |

| [Rh(μ-Cl)(η²-olefin)(NHC)]₂ + Pyridine | Terminal Alkynes | Head-to-Tail Enynes (Dimerization) | Switches selectivity from cyclotrimerization to dimerization. | csic.es |

| CpCo(CO)₂ | Alkynenitriles + Alkynes | Fused Pyridines | Not directly a ligand, but pyridine ring is the target product. | ntnu.no |

| Iron(II) Bis(imino)pyridine | Acetylene | Benzene | Framework ligand; sterics determine oligomerization vs. polymerization. | researchgate.net |

Acetylene insertion into metal-ligand bonds is a fundamental step in many catalytic cycles. In complexes containing pyridine-type ligands, the insertion of acetylene into a metal-nitrogen bond has been studied. For example, tungsten complexes stabilized by pyridine-2-thiolate (B1254107) ligands react with acetylene, leading to the insertion of one acetylene molecule into the W–N bond. acs.orgnih.govresearchgate.net This process involves an intramolecular nucleophilic attack on the coordinated acetylene. acs.orgresearchgate.net

The propensity for this insertion to occur is sensitive to the electronic and steric properties of the pyridine-based ligand. acs.orgnih.gov The reaction proceeds through the coordination of acetylene to the tungsten center, followed by the insertion that expands the chelate ring. acs.org In some cases, a second molecule of acetylene can coordinate to the metal center after the initial insertion event. acs.org

The steric and electronic properties of pyridine ligands exert profound control over the reactivity and selectivity of metal catalysts in reactions involving acetylene. uwindsor.casoton.ac.uk By modifying the substituents on the pyridine ring, one can fine-tune the catalyst's behavior. nih.govresearchgate.net

Steric Effects: Bulky substituents on the pyridine ligand, particularly in the positions adjacent to the nitrogen atom (α-positions), can sterically hinder the approach of substrates. In the context of acetylene insertion into tungsten-pyridine-2-thiolate complexes, a methyl group at the 6-position of the pyridine ring was found to prevent full insertion, which readily occurs with less hindered analogues. acs.orgnih.govresearchgate.net In iron-catalyzed acetylene oligomerization, bis(imino)pyridine ligands with low steric hindrance lead to benzene (cyclotrimerization), whereas more sterically encumbered versions promote the formation of polyacetylene. researchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring alters the electron density at the metal center. nih.gov This influences the metal's ability to coordinate with and activate acetylene. For instance, in tungsten-pyridine-2-thiolate systems, introducing a strong electron-withdrawing nitro group onto the ligand framework, in combination with steric bulk, was shown to completely prevent the acetylene insertion reaction. acs.orgnih.govresearchgate.net This is attributed to a synergistic effect where the methyl group provides steric hindrance and the nitro group reduces the nucleophilicity of the nitrogen donor. acs.org In rhodium-catalyzed reactions, the addition of pyridine as a ligand can increase reaction rates, suggesting that its electronic donation stabilizes catalytic intermediates. csic.es

| Reaction | Complex/Ligand System | Substituent Effect | Outcome | Reference |

|---|---|---|---|---|

| Acetylene Insertion | Tungsten(II) with Pyridine-2-thiolates | 6-Methyl group (steric bulk) | Partial or no insertion into W-N bond. | nih.govresearchgate.net |

| Acetylene Insertion | Tungsten(II) with Pyridine-2-thiolates | 5-Nitro group (electron-withdrawing) + 6-Methyl group | Prevents acetylene insertion completely. | acs.org |

| Acetylene Oligomerization | Iron(II) Bis(imino)pyridine | Low steric hindrance | Favors cyclotrimerization (benzene formation). | researchgate.net |

| Acetylene Oligomerization | Iron(II) Bis(imino)pyridine | High steric hindrance | Favors polymerization (polyacetylene formation). | researchgate.net |

| Alkyne Dimerization | Rhodium-NHC + Substituted Pyridines | Pyridine addition (electronic stabilization) | Enhances catalytic activity and switches selectivity from cyclotrimerization. | csic.es |

Cycloaddition Reactions involving Pyridine Adducts and Acetylene

Beyond metal catalysis, the structural motifs of pyridine and acetylene are brought together in various cycloaddition reactions, where one component is often an adduct of pyridine.

Borabenzene (B14677093), a boron-containing analogue of benzene, is unstable on its own but can be stabilized by forming an adduct with a Lewis base, such as pyridine. mdpi.comscholaris.ca This borabenzene-pyridine adduct can participate as the diene component in Diels-Alder [4+2] cycloaddition reactions with dienophiles like acetylene. mdpi.comresearchgate.netnih.gov The reaction between the pyridine adduct of borabenzene and acetylene leads to the formation of a 1-borabarrelene derivative. mdpi.com

Mechanistic studies using topological analysis have shown that this cycloaddition proceeds through a process where the boron-carbon bond forms first, followed by the formation of the carbon-carbon bond. researchgate.netnih.gov The reaction is reversible, and the transiently formed free borabenzene can be trapped by stronger dienophiles if present. scholaris.ca

Pyridinium (B92312) ylides are 1,3-dipoles that readily undergo cycloaddition reactions with alkynes. nih.govrsc.orgijettjournal.org Specifically, pyridinium-3-olates, which exist in equilibrium with their pyridin-3-ol form, can act as 4π components in [3+2] cycloaddition reactions. mdpi.com When an alkynyl group is attached to the pyridinium nitrogen, such as in 1-(propargyl)-pyridinium-3-olate, it can react with acetylene derivatives. mdpi.comnih.gov

These reactions proceed regioselectively, yielding bicyclic compounds. mdpi.com For instance, the reaction of 1-(propargyl)-pyridinium-3-olate with ethyl propiolate gives two main regioisomeric cycloadducts. mdpi.comnih.gov The most common metal-free method for synthesizing indolizine (B1195054) scaffolds involves the 1,3-dipolar cycloaddition of pyridinium ylides with alkynes. nih.govijettjournal.org The reaction is often facilitated when electron-withdrawing groups are present on both the ylide and the alkyne. nih.govrsc.org

Intermolecular Phosphorylation Reactions Mediated by Acetylene and Pyridine

The combination of acetylene and pyridine facilitates a unique pathway for the intermolecular phosphorylation of the pyridine ring. This process is particularly effective when electron-deficient acetylenes are employed, as they play a multifaceted role in the reaction mechanism. These acetylenes function as three-modal adjuvants by activating the pyridine ring towards nucleophilic attack, deprotonating the P-H bond of the phosphorus nucleophile, and assisting in the subsequent addition of the phosphorus-centered anion to the heterocyclic ring. nih.govresearchgate.net

The reaction mechanism is believed to proceed through the initial formation of a zwitterionic intermediate from the aza-Michael reaction of pyridine with an electron-deficient acetylene. nih.govencyclopedia.pub This intermediate activates the pyridine ring, making it susceptible to nucleophilic attack by a phosphorus-containing species. The deprotonation of the phosphorus nucleophile, such as a secondary phosphine (B1218219) oxide, is also facilitated by the acetylenic compound, leading to the formation of a phosphine anion. nih.govencyclopedia.pub This anion then adds to the activated pyridine ring, typically at the 4-position, to yield a dihydropyridine (B1217469) intermediate. nih.govencyclopedia.pub Subsequent isomerization and elimination of an alkene result in the formation of the final phosphorylated pyridine product. nih.govencyclopedia.pub

Research has demonstrated that various substituted aryl and alkyl phosphine oxides can be effectively used in this transformation. nih.govencyclopedia.pub The nature of the acetylene derivative, such as diphenyl ethynyl (B1212043) ketone or 3-phenyl-2-propynenitrile, can influence the reaction outcome and efficiency. nih.govencyclopedia.pub

A notable example is the one-step SNH (Substitution Nucleophilic Hydrogen) phosphorylation. In this reaction, the cross-coupling of pyridines with secondary phosphine chalcogenides is initiated and driven by electrophilic acetylenes. nih.gov This process yields phosphorylated pyridines and E-acylphenylethenes. nih.gov The reaction is versatile, accommodating a range of structurally diverse secondary phosphine chalcogenides, including oxides, sulfides, and selenides with both aromatic and alkyl aromatic substituents. nih.gov

The regioselectivity of the phosphorylation can be influenced by the nature of the acetylene. While internal acetylenes often lead to aromatization to form phosphorylated pyridines, terminal electron-deficient acetylenes can, in some cases, lead to the formation of stable N-vinyl-1,4-dihydropyridines. nih.gov For instance, the reaction of pyridine with secondary phosphine oxides and 3-phenyl-2-propynenitrile at ambient temperature can stereoselectively produce (Z)-N-(2-cyano-1-phenyl)ethenyl-4-phosphoryl-1,4-dihydropyridines. nih.gov

Solvent-free conditions have also been successfully applied. For example, the phosphorylation of 2-methylpyridine (B31789) with fluorinated H-phosphonates and alkyl propiolates at elevated temperatures (50–52 °C) furnishes 1,4-dihydropyridines in good yields. nih.gov

Below are tables summarizing key research findings on these intermolecular phosphorylation reactions.

Table 1: Reaction of Pyridines with Secondary Phosphine Chalcogenides and Acylacetylenes

| Pyridine Reactant | Phosphine Chalcogenide | Acetylene Derivative | Product | Yield (%) | Reference |

| Pyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 4-(Diphenylphosphoryl)pyridine | - | nih.govencyclopedia.pub |

| Pyridine | Secondary phosphine chalcogenides (oxides, sulfides, selenides) | Electrophilic acetylenes (e.g., acylacetylenes) | 4-Chalcogenophosphorylpyridines | - | nih.gov |

| 2-Methylpyridine | Fluorinated H-phosphonates | Alkyl propiolates | 1,4-Dihydropyridines | 65-80 | nih.gov |

Note: Specific yield data was not available for all reactions in the reviewed literature.

Table 2: Formation of Dihydropyridine Derivatives

| Pyridine Reactant | Phosphine Oxide | Acetylene Derivative | Product | Yield (%) | Reference |

| Pyridine | Diphenylphosphine oxide | 3-Phenyl-2-propynenitrile | (Z)-N-(2-cyano-1-phenyl)ethenyl-4-phosphoryl-1,4-dihydropyridine | 87 | nih.gov |

| Pyridine | Dibenzylphosphine oxide | 3-Phenyl-2-propynenitrile | (Z)-N-(2-cyano-1-phenyl)ethenyl-4-phosphoryl-1,4-dihydropyridine | 52 | nih.gov |

These findings underscore the synthetic utility of the acetylene-pyridine system in constructing phosphorylated heterocyclic compounds, which are of significant interest in various fields of chemistry. nih.gov

Supramolecular Architectures and Molecular Recognition Mediated by Acetylene Pyridine 1/1 Interactions

Crystal Engineering Principles Applied to Acetylene-Pyridine Systems

Crystal engineering of acetylene-pyridine systems leverages the predictability of the C–H···N hydrogen bond to design and construct solid-state architectures with desired structures and properties. The formation of a stable 1:1 co-crystal between pyridine (B92270) and acetylene (B1199291) has been experimentally confirmed, demonstrating its stability under various temperature conditions. nih.govarxiv.orgastrobiology.com This fundamental interaction forms the basis for creating more complex supramolecular assemblies.

Design of Pyridine-Acetylene Building Blocks for Self-Assembly

The rational design of molecular building blocks, or tectons, is fundamental to controlling the self-assembly process in crystal engineering. In the context of acetylene-pyridine systems, researchers have developed V-shaped building blocks that feature an aryl acetylene scaffold with multiple pyridine rings. researchgate.netnih.gov These tectons are designed to possess specific steric and electrostatic properties that guide their assembly into predictable supramolecular structures. researchgate.netnih.gov

The geometry of these building blocks is a critical design element. For instance, unsymmetrical bis(4-pyridyl)acetylene ligands have been used in coordination-driven self-assembly with metal centers to form discrete supramolecular squares. nih.gov The specific angles between the pyridine rings, influenced by the acetylene linker, can direct the formation of distinct polygonal architectures, such as pentagons or hexagons, when combined with appropriate metal acceptors. scispace.com

Tecton Design for Targeted Cocrystal Formation

The concept of tecton design extends to the deliberate formation of cocrystals with specific structures and functionalities. A tecton is a molecular building block designed to have specific recognition sites and geometries to promote the formation of a desired supramolecular assembly. In acetylene-pyridine systems, this involves designing molecules where the acetylene C-H group acts as a hydrogen bond donor and the pyridine nitrogen acts as an acceptor.

Researchers have modified rigid tetrahedral cores, such as tetraphenylmethane, into tecton-like entities by introducing iodoethynyl groups. researchgate.net While not a direct acetylene-pyridine example, this demonstrates the principle of using specific functional groups to drive the formation of porous molecular solids through predictable interactions. researchgate.net The design of these tectons often involves creating a balance of attractive and repulsive forces to guide the crystallization process. By strategically placing functional groups, it is possible to favor the formation of heterosynthons (interactions between different molecules) over homosynthons (interactions between identical molecules), which is a key principle in cocrystal design. nih.gov

Influence of Substituents on Packing Patterns and Supramolecular Synthons

Substituents on the pyridine ring play a crucial role in dictating the final crystal packing and the types of supramolecular synthons that are formed. The introduction of different substituents can alter the steric hindrance and electronic properties of the pyridine building blocks, thereby influencing their self-assembly behavior. researchgate.netnih.gov For example, the judicious choice of substituents on V-shaped pyridine tectons affects their crystal structures and their capacity to form co-crystals. nih.gov

In the case of the simple pyridine-acetylene (1:1) co-crystal, the introduction of methyl groups on the pyridine ring, as in 2,5-dimethylpyridine (B147104), leads to a change in the packing arrangement. rsc.org While pyridine itself forms a zigzag chain with acetylene, 2,5-dimethylpyridine forms chains that are networked by acetylene molecules. rsc.orgrsc.org The presence of bulky substituents like tert-butyl groups can also lead to the formation of clathrates where acetylene is included as a guest. rsc.org The steric and electronic effects of substituents on unsymmetrical bis(4-pyridyl)acetylene ligands have been shown to control the self-selection process in the formation of supramolecular squares. nih.gov The efficiency of this self-selection is greater when bulky substituents are positioned near the metal-nitrogen coordination site. nih.gov

The table below summarizes the effect of substituents on the crystal packing of pyridine-acetylene systems.

| Pyridine Derivative | Substituent(s) | Observed Crystal Structure with Acetylene | Reference(s) |

| Pyridine | None | 1:1 zigzag chain | rsc.org |

| 2,5-Dimethylpyridine | Two methyl groups | Chains networked by acetylene molecules | rsc.orgrsc.org |

| 2,6-Di-tert-butylpyridine | Two tert-butyl groups | Clathrate with acetylene guest | rsc.org |

| Unsymmetrical bis(4-pyridyl)acetylene derivatives | Methyl, Chloro | Self-selection into supramolecular squares | nih.gov |

Molecular Recognition in Host-Guest Systems

The directional and specific nature of the acetylene-pyridine interaction is highly valuable in the field of molecular recognition, where host molecules are designed to bind specific guest molecules. This interaction provides a scaffold for creating pre-organized cavities and binding sites within larger supramolecular structures.

Design of Pyridine-Acetylene Macrocycles for Guest Encapsulation

A significant area of research has been the development of macrocyclic hosts that incorporate pyridine and acetylene units. These macrocycles are designed to have well-defined, non-collapsible cavities suitable for encapsulating guest molecules. The rigidity of the aryl-ethynyl linkage is a key feature in constructing these shape-persistent macrocycles. nih.gov

Researchers have synthesized hexagonal, shape-persistent macrocycles composed of alternating pyridine and phenol (B47542) units linked by acetylene bonds. nih.gov These macrocycles act as efficient hosts for saccharide recognition. nih.gov Similarly, a nonplanar macrocycle consisting of four pyridine-acetylene-phenol units was developed and showed a high affinity for a lipophilic maltose (B56501) derivative. acs.org The design of these macrocycles often includes bulky substituents to prevent self-aggregation and ensure the availability of the central cavity for guest binding. nih.gov The pyridine nitrogen atoms and phenolic hydroxyl groups create a "push-pull" hydrogen bonding environment that is conducive to binding hydroxyl-rich guests like saccharides. nih.govresearchgate.net

Saccharide Recognition via Hydrogen Bonding Networks

The precise arrangement of hydrogen bond donors and acceptors in pyridine-acetylene macrocycles makes them excellent candidates for saccharide recognition. The binding of saccharides is a complex process that often relies on a network of hydrogen bonds to achieve high affinity and selectivity.

A nonplanar macrocycle composed of four pyridine-acetylene-phenol units was found to encapsulate a β-D-maltoside derivative through approximately seven intermolecular hydrogen bonds. acs.org This host exhibited a remarkable association constant of 10⁷ M⁻¹ for the maltoside, while its affinity for monosaccharides was significantly lower, demonstrating selectivity for larger saccharides. acs.org Hexagonal macrocycles with three pyridine and three phenol units have also shown high association constants, on the order of 10⁶ M⁻¹, for alkyl glycoside guests. nih.gov The pre-organization of the hydrogen-bonding sites within the macrocyclic structure provides an entropic advantage, leading to stronger binding compared to their acyclic counterparts. nih.gov Furthermore, three-arm-shaped hosts with pyridine-acetylene-phenol units have been developed as a more readily synthesizable alternative to cage-shaped hosts, and they have demonstrated comparable association constants for lipophilic glycosides. nih.gov

The table below presents the association constants for saccharide recognition by various pyridine-acetylene based hosts.

| Host Architecture | Guest Molecule | Association Constant (Kₐ) in M⁻¹ | Solvent | Reference(s) |

| Nonplanar macrocycle (four pyridine-acetylene-phenol units) | Lipophilic maltose derivative | 10⁷ | Not specified | acs.orgresearchgate.net |

| Nonplanar macrocycle (four pyridine-acetylene-phenol units) | Monosaccharide derivatives | 10³ - 10⁴ | Not specified | acs.orgresearchgate.net |

| Hexagonal shape-persistent macrocycle (three pyridine-three phenol units) | Alkyl glycoside guests | 10⁶ | 1,2-dichloroethane | nih.govresearchgate.net |

| Three-arm-shaped host (pyridine-acetylene-phenol units) | Lipophilic glycosides | High, comparable to cage-shaped analogues | Not specified | nih.gov |

| Pyridine-acetylene-aniline oligomer | Octyl glycosides | 10⁴ - 10⁵ | Apolar solvents | researchgate.net |

Formation of Extended Supramolecular Networks

The directional nature of the C−H···N hydrogen bond in the acetylene-pyridine (1/1) co-crystal facilitates the creation of well-defined, extended networks. nih.gov These networks are not limited to simple one-dimensional chains but can evolve into more complex and interconnected architectures, including clathrates and multi-component hierarchical structures.

One-Dimensional Zigzag Chain Architectures

A prevalent structural motif arising from the self-assembly of molecules containing both acetylene and pyridine functionalities is the one-dimensional (1D) zigzag chain. nih.govresearchgate.net This architecture is a direct consequence of the directional hydrogen bonding and the inherent geometry of the constituent molecules.

In a typical zigzag chain, molecules are linked head-to-tail via C−H···N hydrogen bonds. The "zigzag" or puckered nature of the chain arises from the relative orientation of the pyridine and acetylene groups within the monomeric unit. nih.gov For instance, the co-crystal of pyridine and acetylene itself forms a chain of hydrogen-bridged molecules with a 1:1 composition. nih.gov

The formation and characteristics of these zigzag chains can be influenced by several factors, including the presence of specific linkers and the coordination environment. Studies on coordination polymers have shown that the use of bifunctional ligands can lead to the formation of 1D zigzag chains. rsc.org For example, the reaction of metal ions with ligands containing both pyridyl and other coordinating groups can result in the formation of these chains, which can further pack into more complex structures. nih.gov

Table 1: Examples of Systems Exhibiting 1D Zigzag Chains

| Compound/System | Description | Key Interactions | Reference |

|---|---|---|---|

| Pyridine:Acetylene Co-crystal | A 1:1 co-crystal forming a chain of hydrogen-bridged molecules. | C−H···N hydrogen bonding | nih.gov |

| {Co(IN)2 ⋅0.5EtOH}n | A 1D cobalt-carboxylate chain with pyridyl groups pointing out, forming a zigzag structure. | Coordination bonds, H-bonding | nih.gov |

Interconnected Networks and Clathrate Formation

Beyond simple linear chains, acetylene-pyridine interactions can drive the formation of more intricate, interconnected networks. These networks can be two-dimensional (2D) sheets or three-dimensional (3D) frameworks, often with the capacity to encapsulate guest molecules, leading to the formation of clathrates. researchgate.net

Clathrates are crystalline solids where a host lattice, in this case, formed by the acetylene-pyridine network, traps guest molecules within its cavities. nih.govxfel.eu The formation of these structures is highly dependent on the size and shape complementarity between the host framework and the guest molecule. The voids created within the supramolecular network must be of appropriate dimensions to accommodate the guest.

The transition from non-porous to porous phases, a key aspect of clathrate formation, can be induced by the uptake of guest molecules. researchgate.net This process is often reversible and can be influenced by external stimuli such as temperature and pressure. For instance, certain coordination polymers exhibit multistep sorption isotherms, indicating structural transformations upon gas uptake, leading to the formation of porous clathrate phases. researchgate.net

The study of dicyanoacetylene polymerization under high pressure provides insight into how linear molecules can assemble into polycyclic networks. researchgate.net This process involves the activation and buckling of the linear molecules, which then spontaneously form a network of interconnected rings. researchgate.net While not a direct example of acetylene-pyridine clathrates, it illustrates the principles of network formation from acetylenic precursors.

Hierarchical Self-Assembly in Multi-Component Systems

Hierarchical self-assembly represents a sophisticated strategy for constructing complex, functional supramolecular architectures. nih.gov This process involves multiple levels of organization, where pre-assembled supramolecular structures act as building blocks for the next level of assembly. nih.gov The acetylene-pyridine interaction can be a key driver in the initial formation of these building blocks.

In multi-component systems, the interplay of various non-covalent interactions, including hydrogen bonding, metal-ligand coordination, and π-π stacking, governs the final architecture. nih.govresearchgate.net For example, macrocycles containing pyridine-acetylene-phenol units have been shown to form 1:1 and 2:1 complexes with guest molecules. researchgate.net The formation of a 2:1 complex, where two macrocycles encapsulate a guest, is a clear example of hierarchical assembly, where the initial host-guest complex then dimerizes. researchgate.net

The design of such systems often involves the use of molecules with multiple recognition sites. For instance, oligomers composed of pyridine-acetylene-aniline units can form helical structures capable of recognizing and binding saccharides. researchgate.net The hierarchical assembly can also be directed by metal coordination. The self-assembly of ligands with metal ions can produce discrete coordination complexes, which then serve as nodes in a larger, hierarchically assembled network. researchgate.net This approach allows for the construction of materials with well-defined shapes and cavities. researchgate.net

The complexity of these multi-component systems presents challenges in achieving uniform and reproducible architectures due to competing interactions. rsc.org However, the versatility of the acetylene-pyridine motif, combined with other non-covalent forces, offers a powerful platform for the rational design of novel functional materials.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Acetylene |

| Pyridine |

| Dicyanoacetylene |

| Pyridine-acetylene-phenol macrocycle |

| Pyridine-acetylene-aniline oligomer |

| Cobalt isonicotinate |

Advanced Methodologies for the Study of Acetylene Pyridine 1/1 Systems

Advanced Spectroscopic Techniques for Probing Intermolecular Interactions

Spectroscopy is a powerful tool for elucidating the structural and dynamic properties of molecular complexes. Advanced spectroscopic methods provide detailed insights into the forces that govern the formation and stability of the acetylene-pyridine adduct.

In the gas phase, the acetylene-pyridine (1/1) complex has been extensively studied using pulsed-nozzle Fourier transform microwave (FTMW) spectroscopy. aip.orgaip.org This high-resolution technique allows for the precise determination of rotational constants and other spectroscopic parameters, which in turn provide detailed information about the geometry and internal dynamics of the complex.

Research Findings: Studies have reported the a-type rotational spectra for the hydrogen-bonded complex formed between pyridine (B92270) and acetylene (B1199291). aip.org The analysis of rotational and ¹⁴N hyperfine constants reveals that the complex is planar, with the acetylenic hydrogen directed towards the nitrogen atom of the pyridine ring. aip.org However, a key finding is that the acetylene molecule does not lie along the C₂ symmetry axis of the pyridine lone pair. Instead, it forms an average angle of approximately 46° with this axis, resulting in a bent hydrogen bond. aip.orgcsic.es

This bent geometry is thought to arise from a competition between the primary hydrogen bond to the nitrogen atom (an n-pair hydrogen bond) and a secondary interaction between the ortho-hydrogens of the pyridine ring and the π-electron density of the acetylene molecule. csic.es

A significant observation in the rotational spectra of both the normal (HCCH—NC₅H₅) and deuterated (DCCD—NC₅H₅) species is the doubling of the a-type transitions. aip.orgaip.org These splittings, on the order of several megahertz, suggest the presence of a pair of low-lying tunneling states. aip.orgcsic.es This indicates a large-amplitude rocking motion of the acetylene moiety within the complex. csic.es Further experiments with partially deuterated species (py—HCCD and py—DCCH) confirmed that the motion is dominated by the outer hydrogen of the acetylene, connecting two equivalent potential energy minima associated with the bent hydrogen bond. aip.org

Experimental Setup: The rotational spectra were recorded using FTMW spectrometers, typically operating in the 4 to 11 GHz range. aip.orgaip.org The complex is formed in a supersonic expansion by introducing a dilute mixture of acetylene in an argon carrier gas, which is then expanded through a nozzle into the microwave cavity. aip.orgaip.org Pyridine is introduced downstream of the nozzle orifice, allowing for the formation of the weakly bound complex under the collision-free conditions of the jet. aip.org

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Geometry | Planar with a bent N···H-C hydrogen bond (angle of ~46° to pyridine C₂ axis) | Competition between n-pair and π-pair hydrogen bonding | aip.orgcsic.es |

| Spectral Features | Doubled a-type rotational transitions | Existence of a low-lying pair of tunneling states | aip.orgaip.org |

| Internal Dynamics | Large-amplitude rocking motion of the acetylene subunit | Motion along a coordinate connecting two equivalent potential energy minima | aip.orgcsic.es |

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing the local chemical environment of atoms in solid materials. wisc.eduyamagata-u.ac.jp Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. mdpi.com For the acetylene-pyridine (1/1) system, which exists as a co-crystal in the solid state, ssNMR can provide invaluable data on intermolecular packing, hydrogen bonding, and protonation states. osti.govnih.gov

While specific ssNMR studies on the acetylene-pyridine (1/1) complex are not widely reported, the methodology is well-suited for its investigation. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra from polycrystalline powders. researchgate.net

Potential Applications:

Probing Hydrogen Bonds: The chemical shifts of the carbon and nitrogen atoms involved in the C–H···N hydrogen bond are sensitive to the bond strength and geometry. Changes in these chemical shifts upon co-crystal formation, compared to the pure components, can quantify the effect of the intermolecular interaction. researchgate.net

Determining Internuclear Distances: Advanced ssNMR experiments, such as Rotational Echo Double Resonance (REDOR), can measure heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between the coupled nuclei. This could provide precise measurements of the N···H and N···C distances in the hydrogen bond.

Distinguishing Polymorphs: If the acetylene-pyridine co-crystal can exist in different crystalline forms (polymorphs), ssNMR can readily distinguish between them, as the local chemical environment of each atom would be distinct, leading to different spectra.

| ssNMR Technique | Information Gained | Relevance to Acetylene-Pyridine (1/1) |

|---|---|---|

| ¹H, ¹³C, ¹⁵N CP/MAS | High-resolution spectra of individual atomic sites, chemical shifts | Probes changes in the local electronic environment upon co-crystal formation |

| Heteronuclear Correlation (HETCOR) | Proximity between different types of nuclei (e.g., ¹H-¹³C) | Confirms the C-H···N connectivity and identifies through-space interactions |

| Dipolar Recoupling (e.g., REDOR) | Precise internuclear distances | Measures the length of the hydrogen bond and other key intermolecular distances |

Cryogenic Experimental Setups for Volatile Component Studies

The study of volatile compounds like acetylene and their complexes often requires cryogenic techniques to stabilize them in a condensed phase for spectroscopic analysis. nih.govacs.org Matrix isolation and cryogenic stages are two primary methods used for this purpose. researchgate.net